molecular formula C10H10O B6323832 2-Propyn-1-ol, 3-(3-methylphenyl)- CAS No. 16035-11-3

2-Propyn-1-ol, 3-(3-methylphenyl)-

Cat. No.: B6323832
CAS No.: 16035-11-3
M. Wt: 146.19 g/mol
InChI Key: RFIKWNCBYZLXAV-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, efficiency, selectivity, and the ability to construct carbon-carbon bonds are of paramount importance. Phenyl-substituted alkynyl alcohols are crucial building blocks due to their ability to participate in a wide array of chemical transformations. The alkyne moiety can be functionalized through reactions such as hydrogenation, hydration, and various cycloadditions, while the hydroxyl group can be oxidized or used as a handle for further substitutions.

The synthesis of these compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent method. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to arylalkynes. wikipedia.org The reaction is typically carried out under mild conditions, often at room temperature, and can tolerate a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. wikipedia.org The versatility of alkynyl alcohols as synthetic intermediates allows for their use in the synthesis of diverse structures such as polysubstituted furans and quinolines. organic-chemistry.orgnih.gov

A general scheme for the synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)- via Sonogashira coupling is presented below.

Table 1: General Synthesis via Sonogashira Coupling
Reactant AReactant BCatalyst SystemBase/SolventProduct
3-Iodotoluene (B1205562)Propargyl AlcoholPdCl₂(PPh₃)₂ / CuIAmine (e.g., Et₃N)2-Propyn-1-ol, 3-(3-methylphenyl)-

Historical Development of Phenylalkynol Chemistry

The synthesis of phenyl-substituted alkynes has evolved significantly over the past century. Early methods for creating the aryl-alkyne bond were often harsh and lacked general applicability. It was the advent of transition metal catalysis that revolutionized this area of chemistry.

Before the widespread adoption of palladium catalysis, reactions to form such bonds were less efficient. The development of cross-coupling reactions in the latter half of the 20th century marked a new era. The Sonogashira reaction, first reported in 1975, became a benchmark for the synthesis of arylalkynes. wikipedia.org This method, which utilizes a palladium catalyst and a copper(I) co-catalyst, offered high yields and functional group tolerance under mild conditions, supplanting older, more strenuous methods. wikipedia.org Over the years, further refinements have been made, including the development of copper-free Sonogashira protocols to avoid the formation of alkyne homocoupling byproducts. rsc.org These advancements have made compounds like 2-Propyn-1-ol, 3-(3-methylphenyl)- readily accessible for research and development.

Structural Significance of the 3-Methylphenyl Moiety in Propargyl Systems

The substitution pattern on the phenyl ring of a phenylalkynol has a profound impact on the molecule's electronic properties, steric profile, and, consequently, its reactivity and potential applications. In 2-Propyn-1-ol, 3-(3-methylphenyl)-, the methyl group is positioned at the meta position of the phenyl ring.

Electronic Effects: The methyl group is generally considered a weak electron-donating group. chemistrysteps.com At the meta position, its primary electronic influence is through an inductive effect, where it donates electron density through the sigma bond framework of the benzene ring. This subtly increases the electron density of the aromatic ring and the attached alkyne. Unlike ortho and para substituents, a meta-substituent does not directly participate in resonance delocalization with the alkyne moiety. masterorganicchemistry.com This electronic modification can influence the molecule's reactivity in subsequent transformations and its interaction with metal catalysts. chemistrysteps.com

Steric Effects: A substituent on the phenyl ring also introduces steric bulk. While a phenyl group itself is relatively large, the addition of a methyl group increases this steric hindrance. youtube.com The placement at the meta position means this added bulk is removed from the immediate vicinity of the alkyne-aryl bond, unlike an ortho-substituent which can cause significant steric clash. This intermediate level of steric influence can be crucial in directing the regioselectivity of reactions at other sites of the molecule or in modulating the binding affinity of the molecule in biological or materials science applications. The balance between these electronic and steric factors makes the 3-methylphenyl moiety a useful structural motif for fine-tuning the properties of propargyl systems.

Below is a comparison of the target compound with its structural isomers and the parent phenyl compound.

Table 2: Comparison of Related Phenylalkynol Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
2-Propyn-1-ol, 3-phenyl-1504-58-1 sigmaaldrich.comC₉H₈O132.16 sigmaaldrich.com
2-Propyn-1-ol, 3-(2-methylphenyl)-35851-37-7 bldpharm.comchemspider.comC₁₀H₁₀O146.19
2-Propyn-1-ol, 3-(3-methylphenyl)-Not found in searched literatureC₁₀H₁₀O146.19
2-Propyn-1-ol, 3-(4-methylphenyl)-16017-24-6C₁₀H₁₀O146.19

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIKWNCBYZLXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Propyn 1 Ol, 3 3 Methylphenyl

Optimized Catalytic Coupling Strategies

The formation of the carbon-carbon bond between the aryl group and the propargylic framework is a critical step in the synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)-. Optimized catalytic coupling strategies offer efficient and selective routes to this target molecule.

Palladium-Catalyzed Sonogashira Cross-Coupling Approaches

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgjk-sci.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)- via this method would involve the coupling of 3-iodotoluene (B1205562) or 3-bromotoluene (B146084) with propargyl alcohol.

The choice of ligand coordinated to the palladium center plays a crucial role in the efficiency and scope of the Sonogashira coupling. Ligands can influence the catalyst's stability, solubility, and reactivity, thereby affecting reaction rates and yields.

Commonly used phosphine-based ligands for Sonogashira reactions include triphenylphosphine (B44618) (PPh₃) and other more specialized phosphines. The electronic and steric properties of these ligands are key to their effectiveness.

Electron-rich ligands: Ligands that are strong electron donors can increase the electron density on the palladium center, which can facilitate the rate-determining oxidative addition step of the aryl halide to the palladium(0) complex. libretexts.org

Bulky ligands: Sterically demanding ligands can promote the reductive elimination step, which is the final step in the catalytic cycle to release the product. researchgate.net They can also help to prevent the formation of undesirable side products, such as the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper co-catalyst. wikipedia.org

N-Heterocyclic carbenes (NHCs) have also emerged as a highly effective class of ligands for Sonogashira couplings. libretexts.org Their strong σ-donating ability and steric tunability make them excellent alternatives to phosphine (B1218219) ligands, often leading to higher catalytic activity and stability. libretexts.org

Table 1: Influence of Ligand Type on Sonogashira Coupling Efficiency

Ligand TypeKey CharacteristicsImpact on Reaction
Triphenylphosphine (PPh₃)Common, relatively inexpensiveModerate efficiency, may require higher catalyst loadings. libretexts.org
Bulky Phosphines (e.g., P(t-Bu)₃)Sterically demanding, electron-richIncreased reaction rates, can be used at room temperature. researchgate.net
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunableHigh efficiency, good for challenging substrates. libretexts.org

For the synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)-, the selection of a suitable ligand would depend on the specific aryl halide used (iodide, bromide, or triflate) and the desired reaction conditions. The reactivity of the aryl halide generally follows the trend: I > Br > Cl > OTf. wikipedia.org

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgnumberanalytics.com

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-iodotoluene) to form a Pd(II) intermediate. numberanalytics.com

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This step forms a diorganopalladium(II) intermediate and regenerates the copper(I) catalyst. numberanalytics.com

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 2-Propyn-1-ol, 3-(3-methylphenyl)-, and regenerate the active Pd(0) catalyst. numberanalytics.com

The Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne (propargyl alcohol) in the presence of a base (typically an amine) to form a copper(I) acetylide. wikipedia.org This increases the nucleophilicity of the alkyne.

While the copper co-catalyst generally enhances the reaction rate, it can also lead to the formation of alkyne homocoupling products (diynes). wikipedia.org To address this, copper-free Sonogashira protocols have been developed, which often rely on the use of highly efficient palladium/ligand systems. wikipedia.orgorganic-chemistry.org

Copper-Catalyzed A3-Coupling Reactions

The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component reaction that provides a direct route to propargylamines. nih.gov While the primary product is a propargylamine, this methodology can be adapted for the synthesis of propargyl alcohols. A variation of this reaction, coupling an aldehyde, a terminal alkyne, and an amine, is catalyzed by a copper salt. nih.gov

A variety of copper salts can be employed to catalyze the A3 coupling and related transformations. mdpi.com These include copper(I) halides like CuI, CuBr, and CuCl, as well as copper(II) salts such as Cu(OTf)₂. mdpi.comorganic-chemistry.org The choice of the copper source can influence the reaction's efficiency and selectivity.

For the synthesis of propargyl alcohols, a related reaction involves the copper-catalyzed propargylation of aldehydes. nih.gov This method utilizes a propargyl halide and a metal, with copper catalysis playing a key role. nih.gov The reaction of an aldehyde with a propargyl bromide in the presence of a copper catalyst and manganese powder has been shown to produce homopropargyl alcohols in high yields. nih.gov

Table 2: Comparison of Copper Catalyst Systems

Copper CatalystTypical ReactionAdvantages
CuIA3-Coupling, Sonogashira Co-catalystReadily available, effective for many substrates. organic-chemistry.org
CuBrA3-CouplingCan be used to diastereoselectively synthesize propargylamines. mdpi.com
CuClA3-Coupling, Oxidative CouplingLow cost, can be used in one-pot multi-component reactions. nih.gov
Cu(OTf)₂KA2-Coupling (Ketone-Alkyne-Amine)Effective for electron-deficient nitrogen sources. mdpi.com

Recent research has also focused on the development of heterogeneous copper catalysts, such as copper-functionalized metal-organic frameworks (MOFs), which offer advantages in terms of catalyst recovery and reusability. nih.gov

The A3-coupling reaction aligns well with the principles of green chemistry. It is an atom-economical, one-pot reaction that minimizes waste by incorporating all reactants into the final product. researchgate.net

Several strategies have been employed to make the A3-coupling and related propargyl alcohol syntheses more environmentally benign:

Use of Greener Solvents: Efforts have been made to replace traditional organic solvents with more sustainable alternatives, such as water or performing the reaction under solvent-free conditions. ajgreenchem.comrsc.org

Catalyst Reusability: The development of heterogeneous catalysts, like the aforementioned MOFs, allows for easy separation and reuse of the catalyst, reducing waste and cost. nih.gov

Mild Reaction Conditions: Many A3-coupling reactions can be carried out under mild conditions, often at room temperature and open to the air, which reduces energy consumption and simplifies the experimental setup. rsc.org

Use of Abundant and Less Toxic Metals: Copper is an earth-abundant and relatively low-toxicity metal, making it a more sustainable choice compared to precious metals like palladium. nih.gov

The three-component coupling of CO₂, amines, and propargyl alcohols to form carbamates is another example of a green synthetic route that utilizes CO₂ as a renewable C1 feedstock. researchgate.net

Other Transition Metal-Catalyzed Syntheses

While Sonogashira coupling is a primary method, other transition metals play a crucial role in synthesizing propargyl alcohols and their derivatives. Nickel, copper, and precious metals like ruthenium and rhodium can catalyze unique transformations. nih.govacs.org For instance, nickel-catalyzed three-component reactions involving an alkyne, an organoboronic acid, and an amine source can lead to complex functionalized molecules. acs.org In the context of synthesizing 2-Propyn-1-ol, 3-(3-methylphenyl)-, a key step could involve the nickel-catalyzed cross-coupling of a propargyl alcohol derivative with an m-tolylboronic acid.

A notable method involves the copper(I) chloride-mediated carbometallation of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents. rsc.org This reaction proceeds with high regio- and stereoselectivity, introducing a new substituent at the 2-position of the propargylic alcohol. rsc.org The mechanism is believed to involve the formation of a five-membered metallacyclic intermediate, which directs the regioselectivity of the addition. rsc.org

Organometallic Reagent-Based Syntheses

The use of highly reactive organometallic reagents, such as Grignard and organolithium compounds, represents a fundamental and widely employed strategy for the synthesis of propargyl alcohols. These methods rely on the nucleophilic addition of an acetylide anion to a carbonyl compound.

Grignard Reagent Addition to Aldehydes or Ketones

A classic and robust method for preparing 2-Propyn-1-ol, 3-(3-methylphenyl)- involves the reaction of a 3-methylphenylacetylide Grignard reagent with formaldehyde. The process begins with the deprotonation of 3-ethynyltoluene using a strong base, typically a Grignard reagent like ethylmagnesium bromide, to form the corresponding alkynylmagnesium bromide. This powerful nucleophile then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final propargyl alcohol. youtube.comsciencemadness.org

The general reaction is as follows:

Formation of the Alkynyl Grignard Reagent: CH₃C₆H₄C≡CH + C₂H₅MgBr → CH₃C₆H₄C≡CMgBr + C₂H₆

Addition to Formaldehyde: CH₃C₆H₄C≡CMgBr + CH₂O → CH₃C₆H₄C≡CCH₂OMgBr

Protonation: CH₃C₆H₄C≡CCH₂OMgBr + H₃O⁺ → CH₃C₆H₄C≡CCH₂OH + Mg²⁺ + Br⁻ + H₂O

When an unsymmetrical ketone or a substituted aldehyde is used instead of formaldehyde, a chiral center is created, making stereoselectivity a critical consideration. The addition of Grignard reagents to propargyl alcohols can proceed with high stereoselectivity. echemi.comstackexchange.com The reaction pathway often involves the formation of a five-membered chelate ring after the initial deprotonation of the alcohol by the Grignard reagent. echemi.comstackexchange.com This intermediate directs the addition in an anti fashion, as a syn addition would require an energetically unfavorable five-membered ring containing a trans double bond. echemi.comstackexchange.com For the synthesis of chiral propargyl alcohols, asymmetric 1,2-carbonyl addition can be achieved using chiral ligands to control the facial selectivity of the Grignard addition. acs.org

The success of Grignard reactions is highly dependent on rigorous experimental conditions. The primary factor for ensuring high yield and purity is the absolute exclusion of moisture. sciencemadness.org All glassware must be thoroughly dried, and anhydrous solvents and reagents are essential, as any trace of water will quench the Grignard reagent and reduce the yield. sciencemadness.org Running the reaction under an inert atmosphere, such as nitrogen or argon, is advantageous. sciencemadness.org

Purification of the resulting propargyl alcohol can also present challenges. If the reaction is not clean, the product may be an oil that is difficult to crystallize. sciencemadness.org In one reported synthesis of a similar compound, 1,1,3-triphenylprop-2-yn-1-ol, a yield of 44% was obtained after careful execution and purification. sciencemadness.org

Table 1: Factors Influencing Grignard Reaction Yield and Purity

Parameter Importance Rationale
Solvent/Reagent Purity Crucial Grignard reagents react readily with protic solvents (e.g., water, alcohols), leading to quenching and reduced yield. sciencemadness.org
Atmosphere High An inert atmosphere (e.g., Nitrogen, Argon) prevents reaction with atmospheric moisture and oxygen. sciencemadness.org
Temperature Control Moderate Grignard formation is exothermic; slow addition of the alkyl halide is needed to maintain a gentle reflux. sciencemadness.org

| Reactant Stoichiometry | Moderate | Precise stoichiometry ensures complete conversion without excess unreacted starting materials complicating purification. |

Organolithium Reagent Mediated Protocols

An alternative to Grignard reagents is the use of organolithium reagents, such as n-butyllithium (n-BuLi), to generate the necessary acetylide anion. rsc.org This method follows a similar principle: the organolithium compound, a very strong base, deprotonates the terminal alkyne (3-ethynyltoluene). The resulting lithium acetylide is then reacted with an aldehyde or ketone.

This protocol is often performed at very low temperatures (e.g., -78 °C) to control the high reactivity of the organolithium reagent and prevent side reactions. rsc.org For example, the synthesis of 3-phenyl-1-(2-(phenylethynyl)phenyl)prop-2-yn-1-ol was successfully achieved by treating phenylacetylene (B144264) with n-BuLi at -78 °C in THF, followed by the addition of 2-(phenylethynyl)benzaldehyde. rsc.org This demonstrates the effectiveness of organolithium reagents in forming propargyl alcohols from acetylenes and aldehydes. rsc.org

Enantioselective and Diastereoselective Synthetic Routes

For applications where specific stereoisomers are required, enantioselective and diastereoselective synthetic strategies are paramount. These methods typically involve the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.

One advanced method involves a cascade reaction sequence beginning with an asymmetric 1,2-carbonyl addition of a Grignard reagent to a 2-O-propargyl enone. acs.org This initial step is rendered enantioselective by the use of a chiral ligand, such as PMP-H8-BINOL, in conjunction with the Grignard reagent. acs.org The resulting magnesium alkoxide intermediate is then able to trigger a diastereoselective propargyl Claisen rearrangement, ultimately forming complex structures with controlled stereochemistry at multiple centers. acs.org

Another approach utilizes chiral aminoalcohols as ligands in the addition of Grignard reagents to aldehydes. mdpi.com The choice of ligand is critical; those with two asymmetric centers have been shown to provide higher enantioselectivity. mdpi.com The solvent also plays a key role, with non-donor solvents being preferred as donor solvents like THF can compete with the chiral ligand in coordinating to the magnesium atom, thereby reducing the asymmetric induction. mdpi.com Research has shown that these methods tend to be more effective for producing aromatic secondary alcohols compared to aliphatic ones. mdpi.com

Table 2: Chiral Ligands for Enantioselective Synthesis

Ligand Type Example Application Reference
BINOL-derived PMP-H8-BINOL Asymmetric Grignard addition to enones acs.org

| Chiral Aminoalcohols | Ephedrine-derived ligands | Asymmetric Grignard addition to aldehydes | mdpi.com |

Chiral Catalyst Development for Asymmetric Synthesis

The most direct method for the asymmetric synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)- involves the enantioselective addition of an acetylene (B1199291) nucleophile to 3-methylbenzaldehyde (B113406). The success of this transformation hinges on the design of effective chiral catalysts that can create a chiral environment around the reacting molecules, thereby directing the formation of one enantiomer over the other.

A variety of chiral ligands in combination with metal centers have been explored for the synthesis of structurally similar propargyl alcohols. These catalytic systems often employ a chiral amino alcohol or a diol ligand that coordinates to a metal, such as zinc, titanium, or indium. researchgate.netwalisongo.ac.id For instance, the use of N-methylephedrine as a chiral ligand in conjunction with zinc(II) triflate (Zn(OTf)₂) has proven effective in the asymmetric alkynylation of various aldehydes. researchgate.net This system is attractive due to the commercial availability and low cost of both the ligand and the metal salt. The proposed mechanism involves the formation of a chiral zinc-amino alcohol complex that activates the aldehyde, making it more susceptible to nucleophilic attack by the acetylide. The stereochemical outcome is dictated by the specific geometry of this complex.

Another powerful approach involves the use of BINOL (1,1'-bi-2-naphthol) derivatives as chiral ligands. researchgate.net Inexpensive BINOL, when combined with titanium(IV) isopropoxide (Ti(OiPr)₄), can catalyze the reaction between alkynylzinc reagents and a wide array of aldehydes, affording chiral propargyl alcohols with high enantioselectivity. researchgate.net The bulky binaphthyl backbone of the ligand creates a well-defined chiral pocket that effectively shields one face of the aldehyde, leading to excellent stereocontrol.

While specific data for the asymmetric synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)- using these catalysts is not extensively reported in readily available literature, the general success of these catalytic systems with other aryl aldehydes strongly suggests their applicability. Optimization of the reaction conditions, including the choice of solvent, temperature, and the specific chiral ligand, would be crucial to achieve high yields and enantiomeric excess for this particular target molecule.

Auxiliary-Based Stereocontrol Strategies

An alternative to using a chiral catalyst is the employment of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to one of the reactants, which then directs the stereochemical course of the reaction. After the desired transformation, the auxiliary can be cleaved and ideally recycled.

For the synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)-, a chiral auxiliary could be attached to either the 3-methylbenzaldehyde or the acetylene component. For example, a chiral oxazolidinone auxiliary, a widely used class of auxiliaries, could be used. sci-hub.se The diastereoselectivity of the addition of a metal acetylide to an aldehyde bearing such an auxiliary is often high, controlled by the steric hindrance imposed by the auxiliary. sci-hub.se The resulting diastereomers can then be separated, and the auxiliary removed to furnish the enantiomerically enriched propargyl alcohol.

Another approach involves the use of a chiral sulfinamide auxiliary. The diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines is a well-established method for the synthesis of chiral amines and can be adapted for the synthesis of other chiral molecules. nih.gov While not a direct route to the alcohol, this methodology highlights the power of auxiliaries in controlling stereochemistry.

Flow Chemistry Approaches to Synthesis

Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and the potential for straightforward automation and scale-up. researchgate.netresearchgate.net

Microreactor Design for Continuous Production

The synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)- in a continuous flow setup would typically involve the reaction of 3-methylbenzaldehyde with a suitable acetylide in a microreactor. Microreactors are devices with channel dimensions in the sub-millimeter range, providing a very high surface-area-to-volume ratio. researchgate.net This characteristic allows for precise temperature control, which is particularly important for exothermic reactions.

A potential microreactor setup for this synthesis could involve two inlet streams, one containing 3-methylbenzaldehyde and the other containing the acetylide reagent, which would be generated in-situ or prepared beforehand. The two streams would be mixed in a micromixer before entering the reaction channel. The design of the micromixer is crucial to ensure rapid and efficient mixing of the reactants. The length and volume of the reaction channel would be designed to provide the necessary residence time for the reaction to go to completion.

For reactions involving gaseous reagents like acetylene, specialized microreactors such as falling film microreactors can be employed. These reactors allow for efficient gas-liquid contact, which is often a limiting factor in batch reactions. The continuous removal of the product from the reactor also helps to minimize the formation of byproducts.

ParameterTypical Range/ValueSignificance
Channel Dimensions 50 - 500 µmHigh surface-area-to-volume ratio for efficient heat and mass transfer.
Reactor Volume µL to mL scaleSmall reaction volumes enhance safety, especially with hazardous reagents.
Residence Time Seconds to minutesPrecisely controlled by flow rate and reactor volume, allowing for optimization of reaction conversion.
Temperature Control Precise and rapidMinimizes side reactions and improves product selectivity.
Mixing Rapid (milliseconds)Ensures homogeneous reaction conditions and prevents localized concentration gradients.

Scale-Up Considerations in Flow Synthesis

Another approach is to increase the dimensions of the reactor channels, moving from a microreactor to a meso- or millireactor. While this can increase the throughput of a single reactor unit, it can also lead to a decrease in the surface-area-to-volume ratio, potentially impacting heat transfer and mixing efficiency. Therefore, a thorough understanding of the reaction kinetics and fluid dynamics is essential for successful scale-up.

Process analytical technology (PAT) plays a crucial role in the scale-up of flow processes. In-line and on-line analytical techniques, such as infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), can be integrated into the flow system to monitor the reaction in real-time. This allows for continuous process control and optimization, ensuring consistent product quality and yield. The development of a robust and reliable pumping and control system is also critical for maintaining stable operation during long-term continuous production.

Reactivity Profiles and Mechanistic Investigations of 2 Propyn 1 Ol, 3 3 Methylphenyl

Alkynyl Group Transformations

The reactivity of the alkynyl group in 2-Propyn-1-ol, 3-(3-methylphenyl)- is central to its utility in organic synthesis. This section details key reactions involving this functional group.

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The terminal alkyne of 2-Propyn-1-ol, 3-(3-methylphenyl)- readily participates in such reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides under mild conditions. nih.gov In contrast, the uncatalyzed Huisgen thermal cycloaddition requires higher temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. nih.gov

The CuAAC reaction involving 2-Propyn-1-ol, 3-(3-methylphenyl)- and an organic azide (B81097) would proceed as illustrated below, yielding a highly functionalized triazole. The reaction is prized for its reliability and has been applied across various scientific disciplines, including biomaterials, combinatorial chemistry, and polymer synthesis. researchgate.net

A significant challenge in CuAAC is the potential cytotoxicity of the copper catalyst, which can limit its application in biological systems. researchgate.net To address this, strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctyne (B158145) derivatives was developed as a catalyst-free alternative. researchgate.net Research has also focused on developing more efficient and recoverable catalyst systems to minimize copper contamination. mdpi.com For instance, polynuclear copper(I) complexes have demonstrated high catalytic activity at low loadings for the cycloaddition of various azides and alkynes. nih.gov

Recent advancements have explored temporal control over the CuAAC reaction. nih.gov By encapsulating a stable copper(I)-carbene catalyst within a supramolecular host like cucurbit masterorganicchemistry.comuril, the catalytic activity can be completely inhibited and then initiated on-demand by adding a specific signal molecule to release the catalyst. nih.gov

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

AlkyneAzideCatalystSolventConditionsProduct
2-Propyn-1-ol, 3-(3-methylphenyl)-Benzyl AzideCu(I) source (e.g., CuI, [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂L)]₂)Various (e.g., DMSO/MES buffer, neat)Room Temperature1-Benzyl-4-((3-methylphenyl)(hydroxy)methyl)-1H-1,2,3-triazole

This table represents a generalized reaction. Specific reaction conditions and yields would vary based on the exact catalyst system and substrates used.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for constructing six-membered rings with good regio- and stereochemical control. wikipedia.org The alkyne functionality in 2-Propyn-1-ol, 3-(3-methylphenyl)- allows it to act as a dienophile in Diels-Alder reactions.

For a successful Diels-Alder reaction, the diene must be in a conjugated s-cis conformation. masterorganicchemistry.com The reaction rate is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comorganic-chemistry.org While the hydroxyl group in 2-Propyn-1-ol, 3-(3-methylphenyl)- is not strongly electron-withdrawing, the triple bond itself can act as a dienophile. The use of Lewis acid catalysts can accelerate the reaction and improve selectivity. mdpi.com

The scope of the Diels-Alder reaction is broad, but limitations exist. For instance, the formation of 1,3-disubstituted products is generally not favored. youtube.com The "inverse-electron-demand" Diels-Alder reaction provides an alternative pathway where an electron-rich dienophile reacts with an electron-poor diene. organic-chemistry.org

Table 2: Hypothetical Diels-Alder Reaction with 2-Propyn-1-ol, 3-(3-methylphenyl)-

DieneDienophileConditionsProduct
1,3-Butadiene2-Propyn-1-ol, 3-(3-methylphenyl)-Thermal or Lewis acid catalysis4-((3-methylphenyl)(hydroxy)methyl)-1,4-cyclohexadiene

This table illustrates a potential reaction. The feasibility and outcome would depend on specific experimental conditions.

Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation, Hydrohalogenation)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another atom or group across the triple bond of the alkyne. These reactions are fundamental in organic synthesis for introducing new functional groups.

The addition of reagents to the unsymmetrical alkyne in 2-Propyn-1-ol, 3-(3-methylphenyl)- can lead to different regioisomers. The regioselectivity (the preferential addition to one side of the alkyne) and stereoselectivity (the preferential formation of one stereoisomer over another) are critical considerations.

In hydroboration , the addition of a boron-hydrogen bond across the alkyne typically proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the alkyne. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide and a base yields an enol that tautomerizes to an aldehyde or ketone. The stereochemistry of the addition is typically syn.

Hydrosilylation involves the addition of a silicon-hydrogen bond. The regioselectivity is highly dependent on the catalyst and the substituents on both the alkyne and the silane. Both Markovnikov and anti-Markovnikov additions are possible.

Hydrohalogenation , the addition of a hydrogen halide (HX), generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon. However, the presence of peroxides can lead to anti-Markovnikov addition for HBr via a radical mechanism. The stereochemistry can be either syn or anti depending on the reaction conditions.

The development of catalysts is crucial for controlling the regioselectivity and stereoselectivity of hydrofunctionalization reactions. For hydrosilylation, various transition metal complexes based on platinum, rhodium, iridium, and other metals have been developed to favor specific regio- and stereoisomers. The choice of ligands on the metal center plays a significant role in directing the outcome of the reaction.

Similarly, in hydroboration, while uncatalyzed reactions with borane (B79455) reagents like 9-BBN show high regioselectivity, catalytic hydroboration using transition metal catalysts can offer alternative selectivities and milder reaction conditions. Research continues to focus on designing new catalytic systems that provide high efficiency, selectivity, and functional group tolerance for the hydrofunctionalization of alkynes like 2-Propyn-1-ol, 3-(3-methylphenyl)-.

Oxidative Cleavage and Functionalization

The carbon-carbon triple bond in 2-Propyn-1-ol, 3-(3-methylphenyl)- is susceptible to oxidative cleavage under strong oxidizing conditions. Reagents such as ozone or potassium permanganate (B83412) can break the triple bond, typically leading to the formation of carboxylic acids. In the case of 2-Propyn-1-ol, 3-(3-methylphenyl)-, oxidative cleavage would be expected to yield 3-methylbenzoic acid.

Beyond complete cleavage, the alkyne can undergo a variety of functionalization reactions. For instance, in the presence of suitable catalysts, the triple bond can be hydrated to form a ketone. Nickel-catalyzed three-component reactions of internal alkynes with boronic acids and anthranils have been shown to produce tetrasubstituted enamines. acs.org While this specific reaction has been demonstrated on a variety of internal alkynes, it highlights a potential pathway for the functionalization of the triple bond in derivatives of 2-Propyn-1-ol, 3-(3-methylphenyl)-. acs.org

Hydroxyl Group Reactivity

The primary alcohol functionality of 2-Propyn-1-ol, 3-(3-methylphenyl)- is a key site for a range of chemical modifications, including esterification, etherification, oxidation, and participation in more complex transformations like ring-closing metathesis.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst, to form the corresponding esters. This reaction is a common strategy for introducing new functional groups or protecting the alcohol. medcraveonline.commedcraveonline.com

Table 1: Representative Esterification Reactions of Alcohols

Alcohol SubstrateAcylating AgentCatalyst/ConditionsProductReference
Cinnamic acidEthanolLipozyme TLIM, isooctane, 40°CEthyl cinnamate medcraveonline.com
EugenolCaprylic acidLipozyme TLIM, n-hexane, 65°CEugenyl caprylate medcraveonline.com

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or via other methods to form ethers. These reactions are fundamental in modifying the steric and electronic properties of the molecule.

Oxidation to Carbonyl Compounds

The primary alcohol group of 2-Propyn-1-ol, 3-(3-methylphenyl)- can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the corresponding aldehyde, 3-(3-methylphenyl)propiolaldehyde. Stronger oxidizing agents, like potassium permanganate or chromic acid, will further oxidize the aldehyde to the carboxylic acid, 3-(3-methylphenyl)propiolic acid. A nickel-catalyzed reaction of the closely related 3-phenylprop-2-yn-1-ol with an anthranil (B1196931) and a boronic acid led to the formation of an α,β-unsaturated imine, which could be subsequently hydrolyzed to a ketone. acs.org This suggests that under certain catalytic conditions, the hydroxyl group can participate in transformations leading to carbonyl-containing products. acs.org

Participation in Ring-Closing Metathesis (RCM)

While 2-Propyn-1-ol, 3-(3-methylphenyl)- itself cannot directly undergo ring-closing metathesis, it serves as a crucial building block for the synthesis of diene or enyne substrates necessary for RCM. By converting the hydroxyl group into an ether linkage with an olefin-containing moiety, a suitable diene for RCM can be prepared. For example, etherification with an allyl halide would produce an enyne, a substrate for enyne metathesis. beilstein-journals.orgresearchgate.netresearchgate.net RCM is a powerful tool for the construction of cyclic compounds, and the versatility of the hydroxyl group in 2-Propyn-1-ol, 3-(3-methylphenyl)- allows for the design of various precursors for such cyclization reactions. soton.ac.ukpsu.edu

Table 2: Examples of Ring-Closing Metathesis

Substrate TypeCatalystProduct TypeReference
EnyneGrubbs' CatalystCyclic 1,3-diene researchgate.net
DieneSchrock's CatalystCyclic alkene psu.edu
OxaenediyneGrubbs' 1st Gen.Dihydro-2H-pyran beilstein-journals.org

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution (EAS) in the 3-Methylphenyl Moiety

The 3-methylphenyl group of the molecule can undergo electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, while the propargyl alcohol substituent is generally considered to be a deactivating group due to the electron-withdrawing nature of the alkyne. Therefore, the regioselectivity of EAS reactions, such as nitration, halogenation, or Friedel-Crafts reactions, will be influenced by the interplay of these two substituents. The positions ortho and para to the methyl group (positions 2, 4, and 6) are the most likely sites for substitution, with the steric hindrance from the propargyl alcohol group potentially influencing the distribution of the isomers. For comparison, the nitration of a similar compound, 3-phenylprop-2-yn-1-ol, can lead to the formation of 3-(4-nitrophenyl)prop-2-yn-1-ol. nih.gov

Directed Ortho-Metalation Studies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In the case of 2-Propyn-1-ol, 3-(3-methylphenyl)-, the hydroxyl group of the propargyl alcohol moiety can serve as an effective directing metalation group (DMG). The process involves the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi), to the Lewis basic oxygen atom of the alcohol. baranlab.org This coordination positions the base in close proximity to the ortho-protons on the 3-methylphenyl ring, facilitating selective deprotonation at either the C2 or C6 position over other potentially acidic protons.

The general mechanism involves the formation of an aryllithium intermediate, which is stabilized by the intramolecular coordination with the lithium alkoxide. wikipedia.org This intermediate can then be trapped by a variety of electrophiles (E+), leading to the formation of ortho-substituted products with high regioselectivity. This method circumvents the typical substitution patterns governed by conventional electrophilic aromatic substitution. uwindsor.ca The choice of base, solvent (commonly THF), and temperature are critical parameters for optimizing the efficiency of the lithiation and subsequent electrophilic quench. baranlab.org

Table 1: Key Parameters in a Hypothetical Directed Ortho-Metalation of 2-Propyn-1-ol, 3-(3-methylphenyl)-

ParameterDescriptionTypical ConditionsRationale
Substrate 2-Propyn-1-ol, 3-(3-methylphenyl)-N/AThe hydroxyl group acts as the directing metalation group (DMG). baranlab.org
Base Organolithium Reagentn-BuLi or sec-BuLi (2.2 eq.)Strong base required for deprotonation of both the alcohol and the aromatic ring. baranlab.org
Solvent Anhydrous EtherTetrahydrofuran (THF)Aprotic and coordinating solvent stabilizes the organolithium intermediate. uwindsor.ca
Temperature Low Temperature-78 °C to 0 °CPrevents side reactions and decomposition of the unstable aryllithium species. uwindsor.ca
Electrophile VariousI₂, DMF, Me₃SiCl, AldehydesTraps the aryllithium intermediate to form the desired ortho-substituted product.

Multi-Component Reactions (MCRs) Involving 2-Propyn-1-ol, 3-(3-methylphenyl)-

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. rsc.org The unique structure of 2-Propyn-1-ol, 3-(3-methylphenyl)-, featuring both an alcohol and a terminal alkyne, makes it an ideal candidate for the design of novel MCRs.

Leveraging Dual Functionalities in One-Pot Syntheses

The dual functionalities of 2-Propyn-1-ol, 3-(3-methylphenyl)- allow it to participate in sequential or domino reactions within a one-pot synthesis. The alkyne group can undergo a variety of transformations, such as metal-catalyzed cycloadditions (e.g., copper-catalyzed azide-alkyne cycloaddition to form triazoles) or Sonogashira couplings. researchgate.net Simultaneously, the hydroxyl group can act as a nucleophile, participate in condensation reactions, or be used as a handle for further derivatization.

For example, a hypothetical one-pot, three-component reaction could involve 2-Propyn-1-ol, 3-(3-methylphenyl)-, an organic azide, and an aldehyde. This could proceed via an initial copper-catalyzed cycloaddition to form a triazole, followed by an intramolecular cyclization involving the hydroxyl group and the aldehyde, leading to complex heterocyclic scaffolds in a single, efficient process. Such strategies are central to diversity-oriented synthesis for building libraries of complex molecules. rsc.orgmdpi.com

Green Solvent and Catalyst-Free MCR Development

In line with the principles of green chemistry, there is a growing emphasis on developing MCRs that utilize environmentally benign solvents or proceed under solvent-free and catalyst-free conditions. rsc.orgmrforum.com Traditional MCRs often rely on volatile organic solvents and metal catalysts. mdpi.com Research has shown that many MCRs can be successfully conducted in greener media like water, ionic liquids, or deep eutectic solvents, which can enhance reaction rates and simplify product isolation. mrforum.com

Furthermore, catalyst-free MCRs, often promoted by heat or microwave irradiation, represent a significant advancement in sustainable synthesis. mdpi.com For a substrate like 2-Propyn-1-ol, 3-(3-methylphenyl)-, developing a catalyst- and solvent-free MCR, for instance a Mannich-type reaction involving an amine and an aldehyde, would offer substantial environmental and economic benefits by reducing waste and eliminating the need for catalyst removal. mdpi.comdntb.gov.ua

Table 2: Comparison of Conventional vs. Green Approaches for a Hypothetical MCR

ApproachSolventCatalystConditionsAdvantagesDisadvantages
Conventional Dichloromethane, TolueneLewis Acid (e.g., InCl₃) or Transition Metal (e.g., CuI)Room Temp. to RefluxWell-established, high yields in many cases. mdpi.comUse of volatile/toxic solvents, catalyst cost and toxicity, purification challenges.
Green Water, Ethanol, or Solvent-FreeNone or reusable catalyst (e.g., ZnO nanoparticles)Room Temp. or Microwave/ThermalReduced environmental impact, lower cost, simpler workup, improved safety. mrforum.comresearchgate.netMay require optimization, potential for lower yields or selectivity in some cases.

Detailed Reaction Mechanism Elucidation

Understanding the detailed mechanism of a chemical reaction is fundamental to its optimization and broader application. For reactions involving 2-Propyn-1-ol, 3-(3-methylphenyl)-, this involves a combination of kinetic analysis and computational modeling to map out the most likely reaction pathways.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on how reaction rates are influenced by factors such as concentration, temperature, and catalysts. While specific kinetic data for reactions of 2-Propyn-1-ol, 3-(3-methylphenyl)- is not widely published, insights can be drawn from theoretical studies on analogous systems, such as the phenyl + propargyl radical recombination. rsc.org

In such studies, rate constants (k) for various reaction channels are calculated using methodologies like Rice-Ramsperger-Kassel-Marcus Master Equation (RRKM-ME) theory. rsc.org These calculations show that the dominant reaction pathway is highly dependent on temperature and pressure. For instance, at lower temperatures, the collisional stabilization of the initial adducts (like 3-phenyl-1-propyne) is the main channel. As temperature increases, isomerization and dissociation pathways become more competitive. rsc.org Determining these rate expressions is crucial for building kinetic models that can predict product distributions under different conditions.

Table 3: Theoretical Rate Constants for Phenyl + Propargyl System at High Pressure

Reaction ChannelRate Constant Expression (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)Reference
Phenyl + Propargyl → 3-Phenyl-1-propyne (B125596)k = 2.49 x 10⁻¹¹ (T/298)^-0.27 exp(-81.1/T)300 - 2500 rsc.org
Phenyl + Propargyl → Phenylallenek = 1.03 x 10⁻¹¹ (T/298)^-0.08 exp(-112/T)300 - 2500 rsc.org

Note: Data is for the related phenyl + propargyl system and serves as an illustrative example of kinetic analysis.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level. By mapping the potential energy surface (PES) of a reaction, chemists can identify the structures and energies of reactants, intermediates, transition states (TS), and products. rsc.org High-level quantum chemical methods, such as CCSD(T) and CASPT2, are used to accurately calculate these energies. rsc.org

For a reaction involving a molecule like 2-Propyn-1-ol, 3-(3-methylphenyl)-, transition state analysis can reveal the lowest energy pathway. For example, in the related phenyl + propargyl system, calculations showed that the formation of 3-phenyl-1-propyne and phenylallene are the initial barrierless association steps. Subsequent isomerization and cyclization steps, such as the formation of indene, involve surmounting specific energy barriers corresponding to different transition states. rsc.org Comparing the relative energies of these transition states allows for the prediction of the major reaction products, providing a mechanistic rationale for experimentally observed outcomes.

Table 4: Calculated Relative Energies for Intermediates and Transition States in a Model System

SpeciesDescriptionRelative Free Energy (kcal/mol)Method of CalculationReference
Reactants Phenyl Radical + Propargyl Radical0.0CCSD(T)-F12//B3LYP rsc.org
Adduct 1 3-Phenyl-1-propyne-68.3CCSD(T)-F12//B3LYP rsc.org
Adduct 2 Phenylallene-72.0CCSD(T)-F12//B3LYP rsc.org
TS1 Transition state for H-shift-28.9CASPT2//CASSCF rsc.org
Product Indenyl Radical + H-40.6CCSD(T)-F12//B3LYP rsc.org

Note: Data is for the related phenyl + propargyl system, illustrating the concept of reaction pathway mapping.

Spectroscopic Investigations into the Elusive Intermediates of 2-Propyn-1-ol, 3-(3-methylphenyl)- Reactions

A comprehensive review of available scientific literature reveals a notable absence of direct spectroscopic evidence for the reaction intermediates of 2-Propyn-1-ol, 3-(3-methylphenyl)-. While the reactivity of propargyl alcohols, a class of compounds to which the subject molecule belongs, is a field of active investigation, specific data on the transient species formed during its chemical transformations remains largely uncharacterized in publicly accessible research.

The study of reaction mechanisms often hinges on the detection and characterization of fleeting intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose, providing in-situ snapshots of molecular structures as a reaction progresses. For many propargyl alcohols, these methods have been successfully employed to identify key intermediates, including carbocations and other transient species, often generated in acidic media or through catalytic cycles.

However, in the specific case of 2-Propyn-1-ol, 3-(3-methylphenyl)-, with its unique m-tolyl substitution, detailed experimental studies that spectroscopically monitor its reaction pathways and characterize the resulting intermediates are not readily found in the current body of scientific literature. Searches for in-situ spectroscopic data, such as NMR or IR spectra of reaction mixtures under conditions known to generate intermediates from similar propargyl alcohols, have not yielded specific results for this compound.

Theoretical studies on related systems, such as those involving 3-phenyl-2-propyn-1-ol, suggest the likely formation of stabilized carbocationic intermediates. It is plausible that 2-Propyn-1-ol, 3-(3-methylphenyl)- would follow similar mechanistic pathways. The methyl group on the phenyl ring is expected to influence the stability and electronic properties of any charged intermediates, yet without experimental spectroscopic data, the precise nature and characteristics of these species remain a matter of hypothesis.

The absence of such data precludes the creation of detailed research findings and data tables for the spectroscopic monitoring of reaction intermediates of 2-Propyn-1-ol, 3-(3-methylphenyl)- at this time. Further experimental research, including low-temperature NMR studies and time-resolved IR spectroscopy, would be necessary to elucidate the structure and behavior of these elusive intermediates.

Advanced Spectroscopic and Structural Elucidation of 2 Propyn 1 Ol, 3 3 Methylphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Propyn-1-ol, 3-(3-methylphenyl)-. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer a fundamental understanding of the molecule's structure. In a typical ¹H NMR spectrum of 2-Propyn-1-ol, 3-(3-methylphenyl)-, the protons of the methylene (B1212753) group (CH₂OH) would appear as a distinct singlet, while the protons of the tolyl group would produce a complex multiplet pattern in the aromatic region. The methyl group on the phenyl ring would present as a sharp singlet.

Two-dimensional (2D) NMR techniques provide further clarity by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) is instrumental in identifying proton-proton couplings. For this molecule, COSY would show correlations between the protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the methylene protons to their corresponding carbon atom and each aromatic proton to its respective carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei. In the context of derivatives or more complex structures involving 2-Propyn-1-ol, 3-(3-methylphenyl)-, NOESY can help in determining stereochemistry and conformational preferences.

Table 1: Predicted ¹H NMR Data for 2-Propyn-1-ol, 3-(3-methylphenyl)-

Protons Chemical Shift (ppm) Multiplicity
CH₃ ~2.3 s
CH₂OH ~4.3 s
Ar-H ~7.0-7.3 m
OH Variable br s

Table 2: Predicted ¹³C NMR Data for 2-Propyn-1-ol, 3-(3-methylphenyl)-

Carbon Chemical Shift (ppm)
CH₃ ~21
CH₂OH ~51
C≡C (quaternary) ~85
C≡C (quaternary) ~88

The choice of solvent can significantly influence NMR spectra. While standard deuterated solvents like CDCl₃ or DMSO-d₆ are commonly used, specialized solvents can be employed to resolve overlapping signals or study specific interactions. For instance, using a hydrogen-bonding acceptor solvent could help in identifying the hydroxyl proton signal, which is often broad and can exchange with residual water. Advanced probing techniques, such as the use of cryoprobes, can enhance sensitivity, allowing for the analysis of very small sample quantities or the rapid acquisition of 2D spectra.

2-Propyn-1-ol, 3-(3-methylphenyl)- is not chiral. However, if it were to be derivatized in a way that introduces a stereocenter, for example, through reaction at the alcohol, the resulting enantiomers or diastereomers could be distinguished using chiral shift reagents (CSRs). These are typically lanthanide complexes that can reversibly bind to the molecule of interest. This interaction induces significant changes in the chemical shifts of nearby protons, with the magnitude of the shift being different for the two enantiomers, thus allowing for their differentiation and the determination of enantiomeric excess.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups in 2-Propyn-1-ol, 3-(3-methylphenyl)-. The spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C≡C triple bond, being internal and relatively symmetric, would exhibit a weak absorption around 2200-2250 cm⁻¹. The sp-hybridized C-H bond of a terminal alkyne is absent here. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-H stretches of the methyl and methylene groups would appear just below 3000 cm⁻¹.

Table 3: Key FTIR Vibrational Frequencies for 2-Propyn-1-ol, 3-(3-methylphenyl)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch 3200-3600 (broad)
C-H (aromatic) Stretch >3000
C-H (aliphatic) Stretch <3000
C≡C Stretch 2200-2250 (weak)
C-O Stretch 1050-1150

Raman spectroscopy provides complementary information to FTIR. While the O-H and C-O stretches are typically weak in Raman spectra, the C≡C triple bond, which is a weak absorber in the IR, would be expected to show a strong signal in the Raman spectrum. This is because the polarizability of the C≡C bond changes significantly during vibration, making it Raman-active. The aromatic ring vibrations would also produce characteristic and often strong signals in a Raman spectrum, providing a detailed fingerprint of the molecule.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it progresses, providing valuable kinetic and mechanistic insights. Techniques like Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for this purpose. nih.govresearchgate.net For reactions involving 2-Propyn-1-ol, 3-(3-methylphenyl)-, in situ FTIR monitoring can track the consumption of reactants and the formation of products by observing changes in characteristic vibrational frequencies.

For instance, during an oxidation reaction of the primary alcohol group, the disappearance of the broad O-H stretching band (around 3200-3500 cm⁻¹) and the C-O stretching band of the alcohol would be observed. researchgate.net Simultaneously, the appearance of a strong carbonyl (C=O) stretching band (typically 1650-1750 cm⁻¹) would indicate the formation of the corresponding aldehyde or carboxylic acid. Similarly, for reactions involving the alkyne group, such as a catalytic hydrogenation, the disappearance of the sharp C≡C stretching peak (around 2100-2260 cm⁻¹) and the ≡C-H stretching peak (around 3300 cm⁻¹) would be monitored.

By coupling an electrochemical cell or a photochemical reactor with a spectrometer, reaction progress can be continuously followed. nih.govnih.gov This setup allows for the generation of kinetic profiles, which can help elucidate complex reaction mechanisms and identify transient intermediates under controlled conditions. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov For 2-Propyn-1-ol, 3-(3-methylphenyl)-, with the molecular formula C₁₀H₁₀O, the theoretical exact mass can be calculated with high precision. This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

The ability of HRMS to deliver mass accuracy in the parts-per-million (ppm) range is essential for confirming the identity of newly synthesized compounds and for elucidating the structures of unknown metabolites or reaction byproducts. nih.gov

In a mass spectrometer, the molecular ion ([M]⁺) can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragment ions is characteristic of the molecule's structure. chemguide.co.uk For 2-Propyn-1-ol, 3-(3-methylphenyl)-, the fragmentation pattern would be influenced by its functional groups: the aromatic ring, the propargyl alcohol moiety, and the methyl group.

The molecular ion peak would appear at an m/z corresponding to the molecular weight of the compound (146.0732 Da). Key fragmentation pathways for this alcohol would include:

Loss of water: A common fragmentation for alcohols, resulting in an [M-18]⁺ peak. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a ·CH₂OH radical and formation of a stable propargyl-type cation. libretexts.orgmiamioh.edu

Formation of a tropylium (B1234903) ion: The methylphenyl (tolyl) group can rearrange to form a stable tropylium cation or a related fragment at m/z 91.

Loss of a methyl radical: Fragmentation involving the loss of the methyl group from the tolyl ring to give an [M-15]⁺ ion.

The analysis of these characteristic fragments allows for the reconstruction of the molecule's structural connectivity.

Table 1: Predicted Mass Spectrometry Fragmentation for 2-Propyn-1-ol, 3-(3-methylphenyl)-

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula of FragmentNotes
146[C₁₀H₁₀O]⁺[M]⁺Molecular Ion
145[C₁₀H₉O]⁺[M-H]⁺Loss of a hydrogen atom
128[C₁₀H₈]⁺[M-H₂O]⁺Loss of a water molecule from the alcohol
115[C₉H₇]⁺[M-CH₂OH]⁺Alpha-cleavage, loss of the hydroxymethyl radical
91[C₇H₇]⁺[C₆H₄CH₃]⁺Formation of the stable tolyl cation or tropylium ion

Tandem mass spectrometry, or MS/MS, is a technique where a specific ion from a mixture is selected, fragmented, and its fragment ions are then analyzed. nih.gov This method is exceptionally useful for identifying a target compound within a complex matrix, such as a reaction mixture or a biological sample. nih.gov

In a typical MS/MS experiment for analyzing 2-Propyn-1-ol, 3-(3-methylphenyl)-, the molecular ion (m/z 146.07) would first be isolated from all other ions in the sample. This selected "parent" ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting "daughter" ions are then detected. nih.gov The observation of the expected daughter ions (e.g., m/z 128, 115, 91) provides unambiguous confirmation of the presence and structure of the target compound, even when it is present at low concentrations.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single crystal X-ray diffraction (SC-XRD) works by passing X-rays through a single, high-quality crystal. preprints.org The diffraction pattern produced is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with very high precision. nih.gov

The parent molecule, 2-Propyn-1-ol, 3-(3-methylphenyl)-, is not chiral. Therefore, determining its absolute stereochemistry is not applicable. However, if this compound were used as a precursor to synthesize a chiral derivative, or as a ligand in a chiral metal complex, SC-XRD would be the gold standard for unambiguously determining the absolute configuration (R or S) of the newly formed stereocenters. mdpi.comresearchgate.net The technique provides a complete and detailed picture of the molecule's spatial arrangement in the solid state. preprints.org

Co-crystallization Studies and Supramolecular Assembly

Co-crystallization is a powerful technique in crystal engineering used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio within the same crystal lattice. This methodology is pivotal for modifying the physicochemical properties of a compound, such as solubility, stability, and melting point, without altering its covalent structure. The supramolecular assembly, in turn, refers to the organization of these molecules into well-defined structures through non-covalent interactions.

For 2-Propyn-1-ol, 3-(3-methylphenyl)-, the key functional groups that would dictate its supramolecular behavior are the hydroxyl (-OH) group, the carbon-carbon triple bond (alkyne), and the aromatic tolyl group. These features allow for a variety of non-covalent interactions:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. It can form robust homomeric interactions (with other molecules of the same compound) or heteromeric interactions (with co-former molecules). In a crystalline state, it is expected that the hydroxyl groups would form chains or cyclic motifs, which are common in the crystal structures of alcohols.

π-π Stacking: The 3-methylphenyl (tolyl) group can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. These interactions are crucial in stabilizing the crystal packing.

C-H···π Interactions: The acetylenic C-H bond is weakly acidic and can act as a hydrogen bond donor to the π-system of the tolyl group of a neighboring molecule. Similarly, the methyl group's C-H bonds can also engage in such interactions.

Halogen Bonding: In derivatives where a halogen atom is introduced, halogen bonding could serve as another significant directional interaction for building supramolecular architectures.

Co-crystallization of 2-Propyn-1-ol, 3-(3-methylphenyl)- with suitable co-formers could lead to the formation of novel crystalline materials with tailored properties. Potential co-formers could include carboxylic acids, amides, or other molecules capable of strong hydrogen bonding, which would compete with or complement the existing hydrogen bonding patterns. The resulting supramolecular assemblies would be highly dependent on the stoichiometry of the components and the crystallization conditions.

Table 1: Potential Supramolecular Interactions in 2-Propyn-1-ol, 3-(3-methylphenyl)-

Interaction TypeDonorAcceptorPotential Role in Assembly
Hydrogen Bonding-OH-OHFormation of chains or cyclic motifs
π-π StackingTolyl ringTolyl ringStabilization of crystal packing
C-H···π InteractionAcetylenic C-HTolyl ringDirectional control of packing
Halogen BondingHalogen atom (in derivatives)Lewis basic siteAnisotropic stabilization

Chiroptical Spectroscopy (If applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore invaluable for determining the absolute configuration and conformation of chiral compounds. For 2-Propyn-1-ol, 3-(3-methylphenyl)-, which is achiral, these techniques would only be applicable to its chiral derivatives. Chiral centers could be introduced, for example, by asymmetric synthesis leading to an enantiomerically enriched sample. The development of catalytic asymmetric methods for the synthesis of chiral propargylic alcohols is an active area of research. mdpi.comrsc.orgorganic-chemistry.orgnih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of this differential absorption (ΔA) versus wavelength. A non-zero CD signal is only observed for chiral molecules within their absorption bands.

For a chiral derivative of 2-Propyn-1-ol, 3-(3-methylphenyl)-, the chromophores that would give rise to a CD signal are the phenyl ring and the carbon-carbon triple bond. The aromatic chromophore typically exhibits electronic transitions in the ultraviolet (UV) region. The sign and intensity of the Cotton effect (the characteristic shape of a CD band) associated with these transitions would be directly related to the stereochemistry of the chiral center.

Theoretical calculations, in conjunction with experimental CD data, can be a powerful tool for assigning the absolute configuration of a chiral molecule. By comparing the experimentally measured CD spectrum with the spectra predicted for different enantiomers, the correct absolute configuration can be determined.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orglibretexts.org An ORD spectrum displays the molar rotation [Φ] versus wavelength. Similar to CD, ORD is a chiroptical technique and is only applicable to chiral substances.

The ORD spectrum of a chiral derivative of 2-Propyn-1-ol, 3-(3-methylphenyl)- would show a plain curve at wavelengths far from an absorption band, where the optical rotation gradually increases or decreases with decreasing wavelength. In the region of an absorption band, the spectrum would exhibit a "Cotton effect," characterized by a peak and a trough. The sign of the Cotton effect in ORD is directly related to the stereochemistry of the molecule.

Historically, ORD was a primary method for determining the absolute configuration of chiral molecules, particularly steroids and other natural products. While CD spectroscopy has become more common due to its simpler interpretation in many cases, ORD remains a valuable complementary technique. The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is fundamentally linked.

Computational and Theoretical Investigations of 2 Propyn 1 Ol, 3 3 Methylphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. However, specific studies applying these methods to 2-Propyn-1-ol, 3-(3-methylphenyl)-, are not found in the reviewed literature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. General applications of DFT include the prediction of spectroscopic parameters and the analysis of different molecular conformations. Machine learning models are also being developed to predict DFT-level descriptors rapidly, which can accelerate the discovery process in chemical research.

Despite the broad utility of DFT, no specific research articles detailing DFT calculations on 2-Propyn-1-ol, 3-(3-methylphenyl)-, were identified. Such a study would theoretically provide valuable insights into its electronic structure and reactivity.

DFT calculations are often employed to predict spectroscopic data, such as NMR and IR spectra, which can aid in the structural elucidation of compounds. These predictions are achieved by calculating properties like nuclear shielding tensors and vibrational frequencies. While this is a common practice, published data for the predicted spectroscopic parameters of 2-Propyn-1-ol, 3-(3-methylphenyl)-, are not available.

The study of conformational isomers and their relative energies is crucial for understanding a molecule's stability and reactivity. DFT is a suitable method for exploring the potential energy surface and identifying the most stable conformers. However, a specific conformational analysis of 2-Propyn-1-ol, 3-(3-methylphenyl)-, using DFT has not been reported in the available literature.

Ab Initio Methods for High-Accuracy Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy. These methods are computationally intensive but provide benchmark data for molecular systems. A search of the literature, including general studies on propargyl alcohols, did not yield any specific high-accuracy ab initio calculations performed for 2-Propyn-1-ol, 3-(3-methylphenyl)-.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The generation of an MEP surface is a standard feature of many quantum chemistry software packages. Nevertheless, no published studies featuring an MEP analysis of 2-Propyn-1-ol, 3-(3-methylphenyl)-, could be located.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and intermolecular interactions. This powerful technique has not, according to the available literature, been applied to investigate the specific properties and behavior of 2-Propyn-1-ol, 3-(3-methylphenyl)-.

Conformational Sampling and Dynamic Behavior

The conformational landscape of 2-Propyn-1-ol, 3-(3-methylphenyl)- is primarily dictated by the rotation around the C-C single bonds and the orientation of the hydroxyl and methyl groups. Due to the rigidity of the alkyne and phenyl groups, the main degrees of freedom are the torsion angles involving the hydroxymethyl group and the bond connecting the phenyl ring to the acetylene (B1199291) moiety.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be employed to identify the most stable conformers and the energy barriers between them. While specific studies on this molecule are not prevalent in the literature, analysis of its structural analogue, 3-phenyl-2-propyn-1-ol, and consideration of the steric and electronic effects of the meta-methyl group allow for a theoretical prediction of its conformational preferences.

The primary dihedral angle of interest would be that which defines the orientation of the hydroxyl group relative to the plane of the phenyl ring. The presence of the methyl group at the meta position is not expected to introduce significant steric hindrance to the rotation of the propargyl group, suggesting that the energy differences between various staggered and eclipsed conformations would be relatively small.

Table 1: Hypothetical Conformational Analysis of 2-Propyn-1-ol, 3-(3-methylphenyl)-

ConformerDihedral Angle (H-O-C1-C2)Relative Energy (kcal/mol)Population (%)
A60° (gauche)0.0045
B180° (anti)0.2535
C-60° (gauche)0.0020

Note: This data is illustrative and based on theoretical principles of steric and electronic effects. The dihedral angle represents the rotation around the C1-C2 bond, and the relative energies are hypothetical values calculated at a standard level of theory (e.g., B3LYP/6-31G).*

Molecular dynamics simulations could further elucidate the dynamic behavior of this molecule, revealing how it explores its conformational space over time at different temperatures. Such simulations would provide insights into the flexibility of the molecule and the timescales of conformational changes.

Solvent Effects on Molecular Properties

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used in quantum chemical calculations to simulate the effect of a solvent environment. rsc.org These models can predict changes in properties like the dipole moment, electronic energy levels (HOMO-LUMO gap), and the relative stability of different conformers.

In a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), the dipole moment of 2-Propyn-1-ol, 3-(3-methylphenyl)- is expected to increase compared to the gas phase due to the stabilization of charge separation by the solvent's dielectric medium. In protic solvents like water or ethanol, specific hydrogen bonding interactions with the hydroxyl group would lead to even more pronounced effects, potentially influencing the molecule's reactivity and spectral properties. For instance, studies on similar chalcone (B49325) derivatives have shown that the energy gap can be affected by the solvent environment. ontosight.ainih.gov

Table 2: Hypothetical Solvent Effects on the Properties of 2-Propyn-1-ol, 3-(3-methylphenyl)-

SolventDielectric ConstantDipole Moment (Debye)HOMO-LUMO Gap (eV)
Gas Phase11.85.5
Toluene2.42.15.3
Acetone20.72.85.1
Water80.13.54.9

Note: This data is illustrative and based on general trends observed for polar molecules in different solvent environments. The values are hypothetical and would require specific DFT calculations with a solvent model for verification.

Reaction Pathway Modeling and Transition State Locating

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 2-Propyn-1-ol, 3-(3-methylphenyl)-, several reaction types could be modeled, including its synthesis, oxidation, or participation in coupling reactions. Theoretical studies on the related reaction of phenyl and propargyl radicals have been performed, providing insights into potential reaction pathways. rsc.orgrsc.orgosti.govresearchgate.net

DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For instance, a theoretical study on the addition-cyclization-isomerization reaction of propargyl cyanamides with thiols or alcohols utilized DFT to elucidate a five-step mechanism. osi.lvresearchgate.net

For example, in a hypothetical acid-catalyzed Meyer-Schuster rearrangement of 2-Propyn-1-ol, 3-(3-methylphenyl)- to the corresponding enone, computational modeling could be used to:

Identify the protonated intermediate.

Locate the transition state for the 1,3-hydroxyl shift.

Determine the energy barrier for this key step.

Investigate the role of the solvent in stabilizing the charged intermediates and transition states.

The search for a transition state typically involves optimization algorithms that find a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Ligand Design Principles from Computational Data (If used as a ligand precursor)

While 2-Propyn-1-ol, 3-(3-methylphenyl)- is not a typical ligand itself, it can serve as a precursor for the synthesis of more complex molecules that could act as ligands for metal catalysts or biological receptors. Computational data can provide valuable principles for designing such ligands. Ligand-based drug design, for example, relies on understanding the structural and physicochemical features of molecules that interact with a biological target. rsc.org

From the computational analysis of 2-Propyn-1-ol, 3-(3-methylphenyl)-, the following properties could be considered for ligand design:

Molecular Shape and Steric Profile: The tolyl and propargyl groups define a specific three-dimensional shape that can be modified to fit a target binding pocket.

Electronic Properties: The distribution of electron density, indicated by the molecular electrostatic potential (MEP), can guide the introduction of functional groups to enhance interactions (e.g., hydrogen bonding, pi-stacking) with a receptor.

Reactivity: The alkyne and hydroxyl groups are reactive handles that can be used to attach the molecule to other scaffolds or to introduce new functionalities.

By understanding the conformational preferences and electronic nature of this precursor, medicinal or materials chemists can make more informed decisions in the design of novel ligands with desired properties.

Cheminformatics and Data Mining for Predictive Modeling

Cheminformatics and data mining techniques can be applied to predict the properties and activities of 2-Propyn-1-ol, 3-(3-methylphenyl)- and related compounds, even in the absence of extensive experimental data. These approaches rely on the principle that the properties of a molecule are related to its structure.

For a compound like 2-Propyn-1-ol, 3-(3-methylphenyl)-, a cheminformatics approach could involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, constitutional) can be calculated from its 2D or 3D structure.

Database Searching: These descriptors can be used to search large chemical databases for compounds with similar properties, which may have known biological activities or physical characteristics.

QSAR Modeling: If a dataset of related molecules with measured activity is available, a Quantitative Structure-Activity Relationship (QSAR) model can be built. This model would be a mathematical equation that correlates the molecular descriptors with the activity, allowing for the prediction of the activity of new, untested compounds like 2-Propyn-1-ol, 3-(3-methylphenyl)-.

For instance, a hypothetical QSAR study on a series of substituted phenylpropargyl alcohols could reveal that the position and electronic nature of the substituent on the phenyl ring are critical for a particular biological activity. This information would be invaluable for guiding the synthesis of more potent analogues.

Applications As a Building Block in Advanced Organic Synthesis and Materials Science

Precursor in Complex Molecule Total Synthesis

The inherent reactivity of the alkyne and hydroxyl functional groups makes 2-Propyn-1-ol, 3-(3-methylphenyl)- a valuable precursor for the construction of complex molecular frameworks.

Utilization in Natural Product Synthesis

While specific examples detailing the use of 2-Propyn-1-ol, 3-(3-methylphenyl)- in the total synthesis of natural products are not prominently reported in scientific literature, the general utility of aryl-substituted propargyl alcohols is well-documented. mdpi.com These compounds serve as key intermediates in the synthesis of a variety of natural products. The alkyne can be elaborated through various reactions such as hydrometallation, carbometallation, and cycloadditions to build carbocyclic and heterocyclic systems. The hydroxyl group provides a handle for oxidation to an aldehyde or carboxylic acid, or for ether and ester formation, facilitating the connection to other fragments of a target molecule. The 3-methylphenyl group, in this specific compound, would be carried through the synthetic sequence to be a part of the final natural product structure.

Application in Pharmaceutical Intermediate Synthesis (excluding clinical/dosage)

Aryl-substituted propargyl alcohols are significant intermediates in the synthesis of various pharmaceutical compounds. The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in this context. google.com For instance, 2-Propyn-1-ol, 3-(3-methylphenyl)- could be coupled with a suitably functionalized aryl or heteroaryl halide to construct the core of a potential drug molecule. The resulting structure could then undergo further transformations, such as reduction of the alkyne to an alkene or alkane, or modification of the hydroxyl group, to yield a complex pharmaceutical intermediate. The 3-methylphenyl group can influence the pharmacokinetic properties of the final compound by affecting its lipophilicity and metabolic stability.

Monomer in Polymer Chemistry

The presence of the polymerizable alkyne functionality makes 2-Propyn-1-ol, 3-(3-methylphenyl)- a candidate for the development of novel polymers. Propargyl alcohol itself can be polymerized through various methods, and the introduction of the 3-methylphenyl group would impart specific properties to the resulting polymer. wikipedia.org

Synthesis of Propargyl Alcohol-Based Polymers and Copolymers

Polymers derived from propargyl alcohol often exhibit interesting thermal and electronic properties. The polymerization of 2-Propyn-1-ol, 3-(3-methylphenyl)- could be initiated by various catalysts, leading to a polymer with a polyene backbone and pendant 3-methylphenyl-methanol groups. The properties of such a polymer, including its solubility, thermal stability, and conductivity, would be influenced by the steric and electronic effects of the 3-methylphenyl substituent. Copolymerization with other monomers would offer a route to a wide range of materials with tunable properties.

Design of Advanced Polymer Architectures

The dual functionality of 2-Propyn-1-ol, 3-(3-methylphenyl)- allows for its use in creating more complex polymer architectures. The hydroxyl group can be used as an initiation site for ring-opening polymerization of cyclic esters or ethers, leading to the formation of graft copolymers. Furthermore, the alkyne group is a prime candidate for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the facile post-polymerization functionalization of the polymer backbone or the creation of cross-linked networks and dendrimers.

Ligand Precursor in Organometallic Chemistry

The alkyne and hydroxyl moieties of 2-Propyn-1-ol, 3-(3-methylphenyl)- enable it to act as a precursor for the synthesis of ligands for transition metal complexes. The alkyne can directly coordinate to a metal center in a η²-fashion, or it can be transformed into a variety of other coordinating groups. For example, reaction with a phosphine (B1218219) can lead to a phosphine-alkene ligand after hydrophosphination. The hydroxyl group can also act as a coordinating group, or it can be used to anchor the ligand to a solid support. The 3-methylphenyl group can influence the steric and electronic environment of the resulting metal complex, thereby tuning its catalytic activity or other properties. While specific complexes with this particular ligand are not extensively documented, the general principles of ligand design suggest its potential in this area. nih.gov

Functional Material Precursors

The development of new materials with tailored properties is a cornerstone of modern science. The structural motifs present in 2-Propyn-1-ol, 3-(3-methylphenyl)- make it a candidate precursor for functional organic materials.

A significant application of 2-Propyn-1-ol, 3-(3-methylphenyl)-, is as a starting material for the modular synthesis of highly substituted furans. These highly arylated heterocyclic compounds are recognized as privileged structures in materials science, with numerous applications in optoelectronic devices and as organic field-effect transistors. nih.govd-nb.info

A recently developed one-step method transforms propargyl alcohols into 3-borylated, multi-arylated furans through a palladium/copper co-catalyzed reaction cascade involving trans-diboration, acylation, cyclization, and dehydration. nih.gov The resulting furylboronic acid pinacol (B44631) ester is a versatile intermediate that can undergo subsequent Suzuki coupling to introduce a fourth, different substituent. This methodology allows for the programmable synthesis of furan (B31954) isomers with up to four distinct aryl groups. nih.govd-nb.info Given that 2-Propyn-1-ol, 3-(3-methylphenyl)- is a secondary propargyl alcohol, it is a suitable substrate for this type of transformation, leading to precursors for advanced functional materials. d-nb.info

Table 1: Representative Reaction for the Synthesis of Trisubstituted Furylboronic Acid Pinacol Esters from Propargyl Alcohols.

The functional groups of 2-Propyn-1-ol, 3-(3-methylphenyl)-, namely the alkyne and hydroxyl moieties, make it a theoretical candidate for the surface functionalization of nanomaterials. The alkyne group, for instance, can participate in "click chemistry" reactions, a common strategy for attaching molecules to surfaces and nanoparticles. However, a review of the current scientific literature does not provide specific examples of 2-Propyn-1-ol, 3-(3-methylphenyl)- being used in the synthesis or surface modification of nanomaterials. General strategies for nanomaterial functionalization are well-documented, but specific applications of this particular compound remain unexplored.

Chemical Probe Design and Synthesis (excluding biological/clinical probes)

Chemical probes are molecules designed to study chemical systems or processes. While the propargyl alcohol functional group has been incorporated into probes for biological targets, the use of 2-Propyn-1-ol, 3-(3-methylphenyl)- specifically for the design and synthesis of non-biological or non-clinical chemical probes is not described in the surveyed literature. One study details the synthesis of (Z)-3-Iodo-3-(m-tolyl)prop-2-en-1-ol, an iodinated derivative, but its application was for the subsequent synthesis of furans rather than as a chemical probe.

Derivatization and Chemical Modification Studies of 2 Propyn 1 Ol, 3 3 Methylphenyl

Synthesis of Propargyl Ethers and Esters

The hydroxyl group of 2-Propyn-1-ol, 3-(3-methylphenyl)- is readily converted into ether and ester functionalities. These reactions are fundamental transformations in organic synthesis, often employed to introduce new properties or to protect the alcohol group during subsequent synthetic steps.

Propargyl ethers can be synthesized through the Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. A general method for the preparation of aromatic propargyl ethers involves reacting a phenolic compound with propargyl chloride in the presence of a base and an iron catalyst. quora.com While specific examples starting from 2-Propyn-1-ol, 3-(3-methylphenyl)- are not extensively documented, the general principles of etherification are applicable.

Propargyl esters are typically prepared by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride, often in the presence of a catalyst. For instance, propargyl benzoate (B1203000) can be synthesized by reacting propargyl alcohol with benzoyl chloride in the presence of triethylamine (B128534) and a catalytic amount of DMAP. organic-chemistry.org This method can be adapted for the esterification of 2-Propyn-1-ol, 3-(3-methylphenyl)- with various carboxylic acid derivatives.

Table 1: Representative Synthesis of Propargyl Ethers and Esters This table presents generalized reactions for the synthesis of propargyl ethers and esters, applicable to 2-Propyn-1-ol, 3-(3-methylphenyl)-.

Derivative TypeReactantsReagents/CatalystProduct
Propargyl Ether2-Propyn-1-ol, 3-(3-methylphenyl)-; Alkyl HalideBase (e.g., NaH)3-(m-tolyl)prop-2-yn-1-yl ether
Propargyl Ester2-Propyn-1-ol, 3-(3-methylphenyl)-; Acyl ChlorideBase (e.g., Triethylamine), Catalyst (e.g., DMAP)3-(m-tolyl)prop-2-yn-1-yl ester

Preparation of Alkynyl Sulfonates and Phosphonates

The conversion of the hydroxyl group of 2-Propyn-1-ol, 3-(3-methylphenyl)- to a sulfonate or phosphonate (B1237965) group introduces functionalities with distinct chemical reactivity. Tolyl sulfonates, for example, are excellent leaving groups in nucleophilic substitution reactions. wikipedia.org

The synthesis of alkynyl sulfonates can be achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This transforms the hydroxyl group into a much better leaving group, facilitating subsequent nucleophilic attack.

Alkynyl phosphonates are valuable synthetic intermediates. While direct phosphorylation of 2-Propyn-1-ol, 3-(3-methylphenyl)- is not well-documented, general methods for the synthesis of alkynyl phosphonates exist, such as the mechanochemical phosphorylation of acetylides using condensed phosphates. quora.com

Formation of Heterocyclic Compounds via Cyclization Reactions

The propargyl alcohol moiety in 2-Propyn-1-ol, 3-(3-methylphenyl)- is a key precursor for the synthesis of various heterocyclic systems through cyclization reactions.

Indole (B1671886) scaffolds can be synthesized from 2-alkynylaniline derivatives, which can be prepared via Sonogashira coupling of a haloaniline with a terminal alkyne. rsc.orgwikipedia.org For instance, the palladium-catalyzed cyclization of o-[2-(4-methoxy-3-tolyl)ethynyl]aniline in an aqueous micellar medium yields the corresponding 2-substituted indole. rsc.org A similar strategy could be employed by first coupling 2-Propyn-1-ol, 3-(3-methylphenyl)- with an ortho-haloaniline, followed by cyclization to yield an indole derivative bearing the 3-(m-tolyl)prop-2-yn-1-ol side chain.

Quinoline derivatives can be synthesized through various methods, including three-component reactions of an aldehyde, an amine, and an alkyne catalyzed by a Lewis acid. scielo.br A nickel-catalyzed three-component carboamination of propargyl alcohols with organoboronic acids and anthranils can lead to α,β-unsaturated imines, which can be further transformed into quinolines. acs.org

The Paal-Knorr synthesis is a classical method for preparing furans and pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgyoutube.comrgmcet.edu.in The alkyne moiety of 2-Propyn-1-ol, 3-(3-methylphenyl)- can be transformed into a 1,4-dicarbonyl precursor. For example, the isomerization of a 2-yn-1,4-diol to a 1,4-diketone, followed by dehydration, yields a furan (B31954). wikipedia.org Similarly, reaction with a primary amine or ammonia (B1221849) under acidic conditions would lead to the corresponding pyrrole (B145914). wikipedia.orgorganic-chemistry.org

Table 2: Proposed Synthesis of Heterocyclic Scaffolds This table outlines potential synthetic routes to heterocyclic compounds starting from derivatives of 2-Propyn-1-ol, 3-(3-methylphenyl)-.

HeterocyclePrecursor derived from 2-Propyn-1-ol, 3-(3-methylphenyl)-Key Reaction
Indole2-(3-(m-tolyl)prop-2-yn-1-oxy)anilinePalladium-catalyzed cyclization
Quinoline2-Propyn-1-ol, 3-(3-methylphenyl)-Three-component reaction with an aldehyde and an amine
Furan1-(m-tolyl)-1,4-dione derivativePaal-Knorr furan synthesis
Pyrrole1-(m-tolyl)-1,4-dione derivativePaal-Knorr pyrrole synthesis

Carbonyl Compound Synthesis via Propargyl Rearrangements

Propargyl alcohols can undergo rearrangement reactions to form carbonyl compounds. The most notable of these is the Meyer-Schuster rearrangement, which is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgorganicreactions.orgsynarchive.com

For a secondary internal propargyl alcohol like 2-Propyn-1-ol, 3-(3-methylphenyl)-, the Meyer-Schuster rearrangement is expected to yield the corresponding α,β-unsaturated ketone. The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst. rsc.orgwikipedia.org Milder conditions can be achieved using transition metal-based catalysts, such as those based on ruthenium or silver, or by using microwave irradiation with a catalyst like indium(III) chloride. wikipedia.org A study on the Meyer-Schuster rearrangement of various propargylic alcohols using phosphorus-containing Brønsted acid catalysts demonstrated the formation of enones in moderate to excellent yields. rsc.org

Table 3: Predicted Outcome of Meyer-Schuster Rearrangement

Starting MaterialCatalystProduct
2-Propyn-1-ol, 3-(3-methylphenyl)-Acid Catalyst (e.g., PTSA, H₃PO₂)1-(m-tolyl)prop-2-en-1-one

Functionalization of the Aromatic Ring for Novel Derivatives

The 3-methylphenyl (m-tolyl) group of 2-Propyn-1-ol, 3-(3-methylphenyl)- is an aromatic ring that can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The methyl group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions are expected to occur at the positions ortho and para to the methyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgpressbooks.pubmakingmolecules.commasterorganicchemistry.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted derivatives. Similarly, halogenation with a halogen in the presence of a Lewis acid would introduce a halogen atom onto the aromatic ring. These functionalized aromatic derivatives of 2-Propyn-1-ol, 3-(3-methylphenyl)- can then serve as precursors for further synthetic transformations.

Future Research Directions and Challenges in 2 Propyn 1 Ol, 3 3 Methylphenyl Chemistry

Development of More Sustainable and Greener Synthetic Routes

The future of synthesizing 2-Propyn-1-ol, 3-(3-methylphenyl)- and related compounds is intrinsically linked to the principles of green chemistry. Traditional methods for creating propargylic alcohols often rely on stoichiometric organometallic reagents and volatile organic solvents, generating significant waste. researchgate.net The development of more sustainable routes is a key challenge, focusing on several areas:

Catalytic Approaches : A major goal is to replace stoichiometric reagents with catalytic systems. This includes the use of earth-abundant metal catalysts and organocatalysts that can be recycled and reused. researchgate.net For instance, the use of alumina-sulfuric acid as a recyclable heterogeneous solid acid catalyst has shown promise for the synthesis of propargyl ethers and amines under solvent-free conditions. researchgate.net

Alternative Solvents and Conditions : Research is moving towards the use of greener solvents like water or ionic liquids, or eliminating solvents altogether. researchgate.netnih.gov Solvent-free, magnesium-mediated propargylation of carbonyl compounds has been shown to be a simple and efficient method for producing homopropargylic alcohols. researchgate.net

Biocatalysis : The use of enzymes, such as alcohol dehydrogenases, presents a highly selective and environmentally benign route to enantiomerically pure propargylic alcohols. acs.org Enzymatic cascades can be designed to produce specific stereoisomers from racemic starting materials, a significant advantage for pharmaceutical applications. acs.org

Table 1: Comparison of Synthetic Routes for Propargylic Alcohols
MethodCatalyst/ReagentSolventKey AdvantagesChallenges
Traditional AlkynylationStoichiometric Grignard or organolithium reagentsTHF, Diethyl etherHigh yield, well-establishedLarge waste generation, hazardous reagents, cryogenic conditions
Catalytic AlkynylationIn(III)/BINOL, Zn(OTf)2/N-methylephedrineToluene, THFHigh enantioselectivity, reduced waste, milder conditions. organic-chemistry.orgCost and sensitivity of catalysts and ligands
Solvent-Free SynthesisMg powder, Alumina-sulfuric acidNoneReduced environmental impact, operational simplicity, high atom economy. researchgate.netresearchgate.netLimited substrate scope, potential for thermal decomposition
BiocatalysisAlcohol dehydrogenases, PeroxygenasesAqueous bufferHigh enantioselectivity, mild conditions, biodegradable catalyst. acs.orgEnzyme stability, substrate specificity, lower space-time yields

Exploration of Novel Reactivity and Unprecedented Transformations

The rich functionality of 2-Propyn-1-ol, 3-(3-methylphenyl)- makes it a versatile building block. Future research will undoubtedly uncover new reactions and transformations that exploit its unique electronic and steric properties.

Domino and Cascade Reactions : Designing multi-step reactions that occur in a single pot is a major goal for increasing synthetic efficiency. Aryl-substituted alkynes can participate in cascade reactions to form complex polycyclic structures. researchgate.netnih.gov For example, gold-catalyzed reactions can lead to the formation of carbazoles with interesting photophysical properties. researchgate.net

Bifunctional Reagents : Propargylic alcohols can act as bifunctional reagents in annulation reactions. doi.org This allows for the construction of complex heterocyclic systems, such as phenanthridines, through dual C-H functionalization. doi.org

Gold-Catalyzed Transformations : Gold catalysis has emerged as a powerful tool for activating the alkyne moiety in propargylic alcohols, leading to novel rearrangements and cyclizations. acs.orgnih.gov These reactions can produce valuable intermediates like α,α-dihalo-β-hydroxyketones and various heterocycles. nih.gov The propargylic alcohol group itself can direct the stereochemical outcome of these transformations. acs.org

Integration into Automated Synthesis Platforms

The translation of synthetic routes from the lab bench to industrial production can be accelerated through automation. Automated flow chemistry platforms offer precise control over reaction parameters, leading to improved yields, safety, and reproducibility. syrris.comvapourtec.com

The synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)- and its derivatives is well-suited for this technology. Key challenges and opportunities include:

High-Throughput Screening : Automated platforms enable the rapid screening of catalysts, ligands, and reaction conditions to optimize the synthesis of propargylic alcohols. whiterose.ac.uk This can significantly shorten the development time for new synthetic methods. syrris.comresearchgate.net

Flow Chemistry : Continuous flow reactors can overcome the limitations of traditional batch synthesis, especially for reactions that are highly exothermic or involve unstable intermediates. nih.govrsc.org This is particularly relevant for the safe and scalable synthesis of compounds using potentially hazardous reagents.

Library Generation : Automated systems can be used to generate libraries of related compounds for drug discovery and materials science research by systematically varying the substituents on the aryl ring or the alkyne. syrris.com

Table 2: Key Parameters in Automated Flow Synthesis
ParameterSignificance in Propargylic Alcohol SynthesisControl Mechanism in Flow Chemistry
TemperatureAffects reaction rate and selectivity.Precise heating/cooling modules. vapourtec.com
PressureCan influence reaction kinetics and prevent solvent boiling.Back-pressure regulators.
Residence TimeDetermines the extent of reaction.Controlled by flow rate and reactor volume. vapourtec.com
StoichiometryCrucial for maximizing yield and minimizing byproducts.Accurate pump flow rates. vapourtec.com
MixingEnsures homogeneity and efficient reaction.Static mixers and microreactors. vapourtec.comrsc.org

Theoretical Prediction of Novel Applications

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and reactivity of molecules like 2-Propyn-1-ol, 3-(3-methylphenyl)-. arxiv.orgnih.gov

Reaction Mechanism Elucidation : DFT calculations can provide detailed insights into the transition states and intermediates of complex reactions, helping to explain observed regioselectivity and stereoselectivity. mdpi.com This understanding can guide the design of more efficient catalysts and reaction conditions.

Prediction of Physicochemical Properties : Computational methods can be used to predict properties such as electronic structure, spectroscopic characteristics, and reactivity descriptors (e.g., HOMO-LUMO gap). nih.gov This information can help to identify potential applications for the molecule.

Virtual Screening : By calculating the interaction energies between 2-Propyn-1-ol, 3-(3-methylphenyl)- derivatives and biological targets, it is possible to perform virtual screening for potential drug candidates, saving time and resources in the early stages of drug discovery.

Design of Next-Generation Advanced Materials

The unique structure of 2-Propyn-1-ol, 3-(3-methylphenyl)- makes it an attractive monomer for the synthesis of advanced materials with tailored properties.

Polymer Synthesis : The alkyne functionality can be polymerized through various methods, including addition and condensation polymerization, to create novel polymers. taylorandfrancis.com These polymers may possess interesting thermal, mechanical, or electronic properties. The presence of the aromatic ring and the hydroxyl group allows for further functionalization to fine-tune the material's characteristics.

Functional Materials : Aryl alkynes are important building blocks for materials used in electronics and photonics. chemistryviews.org The incorporation of 2-Propyn-1-ol, 3-(3-methylphenyl)- into larger molecular structures could lead to new organic light-emitting diodes (OLEDs), sensors, or nonlinear optical materials.

Bioconjugation : The terminal alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This provides a highly efficient and specific method for attaching the molecule to biomolecules, nanoparticles, or surfaces, opening up possibilities in drug delivery, diagnostics, and bioimaging. taylorandfrancis.com

Q & A

What are the recommended synthetic routes for preparing 2-Propyn-1-ol, 3-(3-methylphenyl)-, and what are the critical parameters for optimizing yield?

Answer:
A validated method involves palladium-catalyzed cross-coupling of 3-methylphenyl iodide with propargyl alcohol under Sonogashira-like conditions. Key parameters include:

  • Catalyst system: Pd(PPh₃)₂Cl₂ (0.375 mmol) and CuI (0.76 mmol) in THF/DIPA solvent .
  • Temperature: Maintain 60–70°C to balance reaction rate and side-product formation.
  • Propargyl alcohol excess (3.5–4.0 equivalents) to drive completion.
    Yield optimization requires strict anhydrous conditions and inert atmosphere (N₂/Ar). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from residual Pd/Cu species.

How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 2-Propyn-1-ol, 3-(3-methylphenyl)-, and what spectral features distinguish it from structural analogs?

Answer:

  • ¹H NMR : The propargyl alcohol proton (HC≡C-CH₂-OH) appears as a triplet (δ 4.2–4.4 ppm, J = 2.4 Hz) due to coupling with the adjacent CH₂ group. The 3-methylphenyl group shows aromatic protons as a multiplet (δ 6.8–7.3 ppm) and a singlet for the methyl group (δ 2.3 ppm) .
  • IR : A sharp O-H stretch (~3350 cm⁻¹) and C≡C stretch (~2120 cm⁻¹) are diagnostic. Absence of C=O stretches (~1700 cm⁻¹) differentiates it from acetylated derivatives.
  • MS : Molecular ion [M+H]⁺ at m/z 161.1 (C₁₀H₁₀O⁺) with fragmentation peaks at m/z 143 (loss of H₂O) and 115 (C₇H₇⁺ from phenyl cleavage) .

What factors influence selectivity in catalytic hydrogenation of 2-Propyn-1-ol, 3-(3-methylphenyl)-, and how can competing pathways be minimized?

Answer:
Hydrogenation selectivity (alkyne → alkene vs. over-reduction to alkane) depends on:

  • Catalyst type : Lindlar catalyst (Pd/CaCO₃ with quinoline) ensures partial hydrogenation to cis-alkene (≥90% selectivity). Unmodified Pd nanoparticles favor over-reduction .
  • Solvent : Polar aprotic solvents (e.g., THF) stabilize intermediates and reduce side reactions.
  • H₂ pressure : Low pressure (1–2 atm) limits over-hydrogenation. Kinetic monitoring via GC-MS is advised to terminate reactions at the alkene stage .

How do reaction conditions affect the propensity for allyl or propargyl rearrangements in derivatives of 2-Propyn-1-ol, 3-(3-methylphenyl)-?

Answer:
Propargyl alcohols undergo 1,2- or 1,3-migrations under acidic or transition metal catalysis. For example:

  • Ru-carbene complexes induce 1,2-migration of the phenyl group, forming α,β-unsaturated carbonyl derivatives. This is favored in dichloromethane at 40°C .
  • Acid-mediated rearrangements (e.g., H₂SO₄) promote 1,3-shifts, yielding allenyl intermediates. Competing pathways are controlled by steric effects: bulky 3-methylphenyl groups disfavor 1,3-migration .
    Mechanistic studies using deuterium labeling (e.g., D₂O quenching) and DFT calculations are recommended to map rearrangement pathways.

What advanced analytical methods are suitable for detecting trace impurities or decomposition products in 2-Propyn-1-ol, 3-(3-methylphenyl)-?

Answer:

  • HPLC-UV/HRMS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor for phenylacetylene (byproduct of retro-Sonogashira reactions) and oxidation products (e.g., ketones) .
  • Headspace GC-MS : Detects volatile degradation products (e.g., formaldehyde) under accelerated aging conditions (40°C, 75% RH).
  • NMR spiking : Add authentic standards (e.g., 3-methylbenzaldehyde) to identify low-abundance impurities (<0.1%) .

How can contradictory data on reaction outcomes (e.g., yield, selectivity) be resolved when scaling up synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)-?

Answer:
Discrepancies often arise from:

  • Mass transfer limitations in batch reactors: Switch to continuous-flow systems to improve mixing and heat dissipation, especially for exothermic steps .
  • Catalyst deactivation : Pre-treat Pd catalysts with reducing agents (e.g., NaBH₄) to maintain activity.
  • Oxygen sensitivity : Use rigorous degassing (freeze-pump-thaw cycles) to prevent propargyl alcohol oxidation.
    Statistical tools (e.g., Design of Experiments) can model parameter interactions and identify robustness ranges for scale-up .

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